Aspergillide B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H22O4 |
|---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
(1S,5S,9E,11R,14S)-14-hydroxy-5-methyl-4,15-dioxabicyclo[9.3.1]pentadec-9-en-3-one |
InChI |
InChI=1S/C14H22O4/c1-10-5-3-2-4-6-11-7-8-12(15)13(18-11)9-14(16)17-10/h4,6,10-13,15H,2-3,5,7-9H2,1H3/b6-4+/t10-,11-,12-,13-/m0/s1 |
InChI Key |
FDJDTDDUDZAAFP-NPZYAQMBSA-N |
Isomeric SMILES |
C[C@H]1CCC/C=C/[C@H]2CC[C@@H]([C@@H](O2)CC(=O)O1)O |
Canonical SMILES |
CC1CCCC=CC2CCC(C(O2)CC(=O)O1)O |
Synonyms |
aspergillide B |
Origin of Product |
United States |
Structural Elucidation and Definitive Stereochemical Assignments
Initial Spectroscopic Characterization (e.g., NMR, MS)
Aspergillide B was first isolated from the marine-derived fungus Aspergillus ostianus (strain 01F313). acs.orgvulcanchem.com Initial structural characterization was conducted using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acs.orgucd.ienih.gov These methods provided the foundational data to propose a planar structure and make initial stereochemical assignments.
One-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial in establishing the carbon framework and the connectivity of protons and carbons within the molecule. acs.orgnumberanalytics.com Mass spectrometry provided the molecular formula, C14H22O4. ebi.ac.uk
Below is a representative table of the initial ¹H and ¹³C NMR data that would have been used in the preliminary structural analysis.
Table 1: Representative NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |
|---|---|---|
| 1 | 173.5 | - |
| 2 | 38.7 | 2.60 (dd, 15.0, 3.0), 2.45 (dd, 15.0, 9.0) |
| 3 | 68.2 | 4.10 (m) |
| 4 | 34.5 | 1.85 (m), 1.60 (m) |
| 5 | 75.1 | 3.80 (m) |
| 6 | 32.1 | 1.70 (m), 1.50 (m) |
| 7 | 25.2 | 1.95 (m), 1.40 (m) |
| 8 | 130.5 | 5.45 (dt, 15.5, 6.5) |
| 9 | 132.8 | 5.60 (dd, 15.5, 7.0) |
| 10 | 35.4 | 2.20 (m) |
| 11 | 28.1 | 1.65 (m), 1.45 (m) |
| 12 | 30.2 | 1.55 (m) |
| 13 | 65.4 | 3.95 (m) |
| 14 | 21.3 | 1.20 (d, 6.5) |
Note: This table is a generalized representation based on typical values for such structures and is for illustrative purposes.
Methodologies for Absolute Configuration Determination (e.g., Modified Mosher's Method)
To determine the absolute stereochemistry of the chiral centers in this compound, the modified Mosher's method was employed. acs.orgresearchgate.netresearchgate.net This technique involves the formation of diastereomeric esters at a specific hydroxyl group with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). mdpi.com By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester, the absolute configuration of the alcohol's stereocenter can be deduced. researchgate.netmdpi.com This method was instrumental in the initial, albeit later revised, assignment of the absolute configurations of the stereogenic centers in the aspergillide family. acs.orgjst.go.jp
Revision of this compound Structure and Stereochemistry
The initially proposed structure of this compound, based on spectroscopic data and Mosher's method, was later found to be incorrect. nih.govclockss.org This led to a necessary revision of its stereochemistry, a common occurrence in the structural elucidation of complex natural products. nih.gov
The first total synthesis of the proposed structure of this compound by Hande and Uenishi in 2009 revealed significant discrepancies. vulcanchem.comscispace.com The spectroscopic data of the synthesized compound did not match that of the natural product. clockss.org This inconsistency strongly suggested that the initial stereochemical assignment was erroneous. nih.gov Specifically, the original proposal suggested that Aspergillides A and B were epimers at the C-13 position, but the synthetic work pointed towards a different isomeric relationship. nih.gov
The total synthesis of this compound proved to be a critical tool in correcting the initial structural assignment. vulcanchem.comnih.gov By successfully synthesizing a stereoisomer whose spectroscopic data was identical to that of natural this compound, chemists were able to definitively establish the correct relative and absolute stereochemistry. clockss.orgacs.orgnih.govacs.org This process underscored the power of total synthesis not just as a means of producing a molecule, but as an essential method for structural verification. nih.gov
To provide unequivocal proof of the revised structure, X-ray crystallography was utilized. jst.go.jpnih.gov This technique provides a detailed three-dimensional map of a molecule's electron density, allowing for the precise determination of atomic positions and stereochemistry. polyu.edu.hkpolyu.edu.hknih.gov Researchers prepared a C(4) m-bromobenzoate ester derivative of Aspergillide A, which provided crystals suitable for X-ray diffraction analysis. nih.gov The resulting crystal structure analysis definitively confirmed the revised stereochemical assignments for both Aspergillide A and, by extension, its epimer, this compound. jst.go.jpnih.gov
Pivotal Role of Chemical Synthesis in Structural Correction
Comparative Analysis with Related Aspergillides (e.g., C-3 Epimerism with Aspergillide A, Unsaturation Differences with Aspergillide C)
The structural revision clarified the relationship between the aspergillide family members. Aspergillide A and this compound are now understood to be C-3 epimers. nsf.gov This means they differ only in the stereochemical orientation at the third carbon atom. Aspergillide C shares the same stereochemistry as this compound but is distinguished by an additional degree of unsaturation within its pyran ring at the C-5/6 position. nsf.gov
Table 2: Comparative Features of Aspergillides A, B, and C
| Compound | Key Stereochemical Feature at C-3 | Pyran Ring Saturation |
|---|---|---|
| Aspergillide A | cis-fused pyran | Saturated |
| This compound | trans-fused pyran (C-3 epimer of A) | Saturated |
| Aspergillide C | trans-fused pyran (same as B) | Unsaturated at C-5/6 |
This comparative analysis highlights the subtle yet significant structural diversity within this family of marine-derived macrolides.
Advanced Total Synthesis Strategies and Methodologies
Retrosynthetic Disconnections and Key Strategic Bonds
The total synthesis of aspergillide B presents several challenges, including the construction of the 14-membered macrocycle containing a rare E-olefin bond at the C8-C9 position and the stereocontrolled formation of the 2,6-trans-trisubstituted pyran core. acs.org Retrosynthetic analysis of this compound typically involves a few key disconnections. A common strategy is to disconnect the macrolactone at the ester linkage, leading to a seco-acid precursor. beilstein-journals.org Further disconnection often occurs at the C8-C9 olefin and the bonds connecting the side chain to the tetrahydropyran (B127337) ring.
One notable retrosynthetic strategy dissects this compound into two main fragments: a chained sulfone and a 2,6-trans-trisubstituted pyran derivative. acs.org Another approach envisions the molecule as being assembled from a butane (B89635) dialdehyde (B1249045) equivalent, which acts as a linchpin, and two chiral alkyne fragments. nih.gov This strategy anticipates that the pyran ring can be formed via an intramolecular oxy-Michael addition. nih.gov The key strategic bonds targeted for formation during the synthesis often include the C-glycosidic bond of the pyran core, the C8-C9 E-olefin, and the macrocyclic ester bond. acs.orgacs.org
Fragment Coupling Approaches
The assembly of this compound from smaller, more manageable fragments is a cornerstone of many total synthesis efforts. These convergent strategies offer greater efficiency and flexibility.
Convergent Synthesis Designs
A notable example of a convergent synthesis involves a highly effective four-step sequence to produce a key intermediate without the need for purification between steps, culminating in an E-selective Julia-Kocienski olefination to couple the fragments. acs.org This particular synthesis confirmed the revised structure of this compound. acs.org
Sequential Zn-Catalyzed Alkyne Additions
A powerful linchpin-based strategy for the formal total synthesis of this compound utilizes sequential zinc-catalyzed alkyne additions. nih.govwgtn.ac.nz This methodology allows for the efficient construction of complex molecular fragments. In this approach, a masked butane dialdehyde equivalent serves as the linchpin to which two different alkyne fragments are added sequentially. nih.govwgtn.ac.nz
The development of new conditions for the Zn-ProPhenol catalyzed alkynylation has been crucial, enabling excellent yields and enantioselectivities with just a single equivalent of the alkyne. nih.govwgtn.ac.nz This is a significant improvement over previous methods that required a large excess of the alkyne and a dialkylzinc reagent. nih.govnih.gov The chiral propargylic alcohols generated through this method are versatile intermediates for the synthesis of this compound and other natural products. wgtn.ac.nznih.gov
| Reagent/Catalyst | Role in Synthesis | Reference |
| Zn-ProPhenol | Catalyst for asymmetric alkyne addition | nih.govwgtn.ac.nz |
| Masked Butane Dialdehyde | Linchpin fragment | nih.govwgtn.ac.nz |
| Chiral Alkynes | Building blocks for the side chains | nih.govnih.gov |
Palladium-Catalyzed C-Glycosylation
The construction of the 2,6-trans-substituted pyran core is a critical step in the synthesis of this compound. acs.org One effective method to achieve this is through a palladium-catalyzed C-glycosylation reaction. nsf.gov This reaction stereospecifically forms the desired C-glycosidic bond, establishing the correct stereochemistry at the anomeric center.
In some synthetic routes, a Pd(II)-catalyzed cyclization is employed to construct the tetrahydropyran ring system. clockss.org This methodology has proven effective in creating the challenging 2,6-trans substitution pattern. The first successful synthesis of this compound, which also led to the revision of its stereochemical structure, featured a C-glycosylation reaction to form the pyran core. vulcanchem.com
Key Stereoselective Transformations for Pyran Core Construction
The stereocontrolled synthesis of the tetrahydropyran ring is arguably one of the most challenging aspects of the total synthesis of this compound. Several elegant stereoselective transformations have been developed to address this challenge.
Intramolecular Oxa-Conjugate Cyclization
A highly effective and diastereoselective method for constructing the 2,6-substituted tetrahydropyran core is the intramolecular oxa-conjugate cyclization, also known as an intramolecular oxy-Michael addition. nih.govnih.gov This reaction involves the cyclization of a hydroxy group onto an α,β-unsaturated ester or ketone. nih.gov The stereochemical outcome of this cyclization can be controlled to produce either the cis- or trans-substituted pyran ring, making it a versatile strategy for the synthesis of different aspergillide isomers. nih.govclockss.org
In a unified total synthesis of aspergillides A and B, a diastereoselective intramolecular oxa-conjugate cyclization was a key step in forging the tetrahydropyran substructure. nih.gov The reaction conditions can be tuned to favor the thermodynamically more stable trans product, which is required for this compound. jst.go.jp For example, using a catalytic amount of KOt-Bu can promote the desired cyclization. unipi.it
| Reaction | Purpose | Key Features | Reference |
| Intramolecular Oxa-Conjugate Cyclization | Construction of the tetrahydropyran core | Diastereoselective, can be tuned for cis/trans products | nih.govnih.govclockss.org |
Chelation-Controlled Reductions
Chelation-controlled reductions are a crucial tactic in the stereoselective synthesis of fragments of this compound. This method is particularly important for establishing the correct stereochemistry of alcohol groups within the molecule. For instance, in the synthesis of a key fragment of this compound, a 1,2-chelation-controlled reduction of a protected hydroxy ketone was achieved using Red-Al. academictree.org This specific type of reduction allows for predictable control over the stereochemical outcome by coordinating the reducing agent to a nearby functional group, thereby directing the hydride delivery from a specific face of the carbonyl. This level of control is essential for building the complex, multi-stereocenter structure of this compound. The application of chelation-controlled reductions has been noted in various synthetic approaches towards this compound and related natural products, highlighting its importance in modern organic synthesis. researchgate.netacs.org
Achmatowicz Rearrangement for Pyranone Formation
The Achmatowicz rearrangement is a powerful and frequently employed method for the construction of the pyranone core found in this compound. nih.gov This reaction involves the oxidative ring expansion of a furfuryl alcohol to form a dihydropyranone. nih.govscispace.com In the context of this compound synthesis, this strategy allows for the stereoselective conversion of a furan (B31954) alcohol into the key pyranone fragment. nsf.govresearchgate.net The stereochemistry at the newly formed chiral centers in the pyranone can be controlled, for instance, by the stereochemistry of the starting furyl alcohol, which itself can be prepared through asymmetric methods like the Noyori transfer hydrogenation. nsf.gov This approach provides a de novo asymmetric route to the pyranose building blocks necessary for the total synthesis. researchgate.netmdpi.com The versatility of the Achmatowicz reaction has made it a cornerstone in the synthesis of a wide variety of natural products containing pyranone and tetrahydropyran motifs. nih.gov
Macrocyclization Methodologies
The final stage of constructing the this compound molecule involves the formation of the 14-membered macrolide ring. Various macrocyclization methodologies have been employed to achieve this critical transformation.
Julia-Kocienski Olefination for E-Alkene Geometry
The Julia-Kocienski olefination is a highly effective and widely used method for the formation of the C-8/9 E-alkene within the macrocyclic structure of this compound. nsf.govresearchgate.net This reaction, a modification of the classical Julia-Lythgoe olefination, involves the coupling of a sulfone fragment with an aldehyde to generate the target alkene. wikipedia.org Its primary advantage is the high stereoselectivity for the E-isomer, which is a crucial feature of the aspergillide core. researchgate.netwikipedia.orgorganic-chemistry.org In a convergent synthesis of Aspergillide C, which shares stereochemical features with this compound, a Julia-Kocienski olefination was used to couple the two main fragments of the molecule. nih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a powerful tool in the late stages of complex natural product synthesis. wikipedia.orgmdpi.com
Olefin Cross-Metathesis in Polyketide Synthesis
Olefin cross-metathesis (CM) has emerged as a powerful C-C bond-forming reaction in the synthesis of polyketide natural products like this compound. researchgate.net This reaction, often catalyzed by ruthenium-based catalysts such as Grubbs' catalyst, allows for the coupling of two different olefin partners. d-nb.infobeilstein-journals.org In the synthesis of fragments related to the aspergillides, cross-metathesis has been used to construct key carbon backbones. For example, the cross-metathesis of an enone with an alcohol derivative provided the C4–C14 backbone of aspergillide A. researchgate.net The reaction's functional group tolerance and its ability to form carbon-carbon double bonds with high efficiency make it a valuable tool in modern organic synthesis. ox.ac.ukthieme-connect.de
Palladium-Catalyzed Oxidative Lactonization
Palladium-catalyzed oxidative lactonization is a key strategy for the formation of the lactone ring within the pyran core of intermediates in the synthesis of aspergillides. nih.govscispace.com This method involves the intramolecular cyclization of an alkenoic acid, catalyzed by a palladium(II) species. acs.org In an enantioselective formal total synthesis of aspergillide C, a palladium-catalyzed oxidative lactonization was used to set key stereocenters within the dihydropyran core. nih.govscispace.com This reaction effectively forms the lactone moiety and can proceed with good yield. nih.gov The use of palladium catalysis in this context highlights its versatility in forming heterocyclic rings, a common feature in many biologically active natural products. thieme-connect.comnih.gov
Asymmetric Induction and Chirality Control
The stereocontrolled construction of multiple chiral centers is a paramount challenge in the total synthesis of complex natural products like this compound. Chemists employ a variety of sophisticated strategies to induce asymmetry and control the absolute stereochemistry of synthetic intermediates. These methods are foundational to building the target molecule with the correct three-dimensional architecture, which is essential for its biological activity.
Chiral Auxiliaries in Aldol (B89426) Additions
The aldol addition is a powerful carbon-carbon bond-forming reaction for constructing β-hydroxy carbonyl moieties, which are common structural features in polyketide natural products. To control the stereochemical outcome of these additions, a chiral auxiliary can be temporarily attached to the enolate component. This auxiliary directs the approach of the electrophile (an aldehyde) to one face of the enolate, resulting in a highly diastereoselective reaction.
The Evans aldol reaction is a benchmark for this strategy, typically employing oxazolidinone-based chiral auxiliaries. tcichemicals.com The geometry of the boron enolate, dictated by the auxiliary and reaction conditions, is crucial for the stereochemical outcome. tcichemicals.com The rigid, chelated six-membered ring transition state, combined with the steric hindrance provided by the substituent on the auxiliary, effectively shields one face of the enolate, leading to predictable and high levels of asymmetric induction. tcichemicals.com After the reaction, the auxiliary can be cleaved under mild conditions and often recycled, making the process efficient. sigmaaldrich.com While various syntheses of this compound have utilized other methods, the use of chiral auxiliaries in aldol reactions represents a classic and reliable strategy for establishing key stereocenters like those found in its structure.
Table 1: Common Evans Chiral Auxiliaries and Expected Aldol Adducts This table illustrates the general principle of Evans auxiliaries. The choice of auxiliary and enolate predetermines the stereochemical outcome.
| Chiral Auxiliary | Enolate Geometry | Typical Aldol Product |
|---|---|---|
| (S)-4-Benzyl-2-oxazolidinone | (Z)-Enolate | syn-Aldol Adduct |
| (R)-4-Benzyl-2-oxazolidinone | (Z)-Enolate | syn-Aldol Adduct |
Asymmetric Noyori Transfer Hydrogenations
Asymmetric transfer hydrogenation, pioneered by Ryoji Noyori, is a robust method for the enantioselective reduction of ketones and imines to chiral alcohols and amines, respectively. ajchem-b.commdpi.com This reaction typically utilizes a ruthenium (II) catalyst complexed with a chiral diamine ligand and an η6-arene, with isopropanol (B130326) or a formic acid/triethylamine mixture serving as the hydrogen source. mdpi.com
This methodology has been effectively applied in synthetic routes toward aspergillides. In one approach, an asymmetric Noyori reduction was a key step in preparing a chiral alkyne intermediate, (−)-9, from the corresponding ynone 14. nih.gov In a convergent synthesis of Aspergillide C, a close structural analog of this compound, two separate asymmetric Noyori transfer hydrogenations were employed to establish the absolute stereochemistry of two key fragments. researchgate.netnsf.gov The reduction of a β-furylketoester provided a chiral furyl alcohol, the precursor to the pyranone fragment, while the reduction of an ynone produced a propargyl alcohol that was converted into the β-keto-sulfone side chain. researchgate.netnsf.gov These applications underscore the power of this reaction to install critical stereocenters with high enantiopurity from achiral precursors. nsf.gov
Table 2: Application of Asymmetric Noyori Reduction in Aspergillide Synthesis Data from a synthetic approach towards Aspergillide-C, a closely related natural product. nsf.gov
| Substrate | Catalyst System | Product | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Ynone 9 | Ru(II)/Chiral Diamine | Propargyl alcohol 19 | 97% | High (not specified) |
Zn-ProPhenol Catalyzed Asymmetric Alkynylation
The addition of terminal alkynes to aldehydes is a direct method for creating chiral propargylic alcohols, which are versatile building blocks in synthesis. The Trost group developed a highly efficient catalytic enantioselective formal total synthesis of this compound that hinges on a Zn-ProPhenol catalyzed asymmetric alkyne addition. nih.govnih.gov This method utilizes a dinuclear zinc complex with the ProPhenol ligand to facilitate the addition of a zinc alkynylide to an aldehyde. nih.gov
A significant advantage of this optimized methodology is its high efficiency and atom economy, providing excellent yield and enantioselectivity with just a single equivalent of the alkyne, thus avoiding the need for excess reagents. nih.govwgtn.ac.nz In the formal synthesis of this compound, this reaction was used in a linchpin strategy. nih.govwgtn.ac.nz The first addition involved reacting fumaraldehyde (B1234199) dimethyl acetal (B89532) with a precious chiral alkyne, which proceeded in 82% yield and a 19:1 diastereomeric ratio. nih.gov A second, related ProPhenol-catalyzed alkynylation with methyl propiolate was used to construct another key fragment of the molecule. nih.gov This strategy demonstrates a powerful application of catalytic asymmetric C-C bond formation to rapidly assemble complex precursors. nih.govamanote.com
Table 3: Zn-ProPhenol Catalyzed Alkynylation in the Formal Synthesis of this compound This reaction established a key chiral center in a late-stage synthetic intermediate. nih.govnih.gov
| Aldehyde Substrate | Alkyne Substrate | Catalyst System | Yield | Diastereomeric Ratio (dr) |
|---|
Chiron Approach Utilizing Carbohydrate Precursors
The "chiron" approach is a powerful strategy in total synthesis that utilizes readily available, enantiomerically pure compounds from nature's "chiral pool" as starting materials. beilstein-journals.org Carbohydrates are ideal chirons due to their low cost and abundance of stereocenters. By chemically modifying these precursors, their inherent chirality can be transferred to the synthetic target. acs.org
This strategy has been successfully implemented in a formal total synthesis of (−)-aspergillide C. beilstein-journals.org The synthesis commenced from the commercially available carbohydrate tri-O-acetyl-D-galactal. beilstein-journals.org A key step was a Ferrier-type C-glycosylation reaction to couple the carbohydrate-derived glycal with an alkyne side chain, thereby constructing the core tetrahydropyran ring system with the correct stereochemistry. beilstein-journals.org This approach elegantly solves the problem of installing multiple stereocenters by embedding them from the start, showcasing the efficiency of using carbohydrate precursors for the synthesis of complex macrolides. beilstein-journals.orgdokumen.pub
Table 4: Examples of Carbohydrate Precursors in the Chiron Approach This table lists common carbohydrates used as chiral starting materials and the typical structures they can form.
| Carbohydrate Precursor | Source of Chirality | Common Synthetic Target Structures |
|---|---|---|
| D-Glucose / D-Galactose | Multiple stereocenters | Pyran rings, polyol fragments |
| L-Rhamnose | C-5 Methyl group, stereocenters | Deoxy-sugar portions, alkyl chains |
| D-Mannitol | C2-symmetrical polyol | Symmetrical or desymmetrized fragments acs.orgacs.org |
Metal-Catalyzed Reactions in this compound Synthesis
Modern organic synthesis relies heavily on metal-catalyzed reactions to achieve high levels of selectivity and efficiency. These transformations enable the construction of complex bonds and the installation of specific functional groups under mild conditions, often with predictable stereochemical outcomes that would be difficult to achieve otherwise.
Ruthenium-Catalyzed trans-Hydrosilylation
The stereoselective formation of double bonds is a critical aspect of natural product synthesis. Ruthenium-catalyzed trans-hydrosilylation of internal alkynes provides a reliable method for accessing (E)-alkenylsilanes, which can be subsequently converted to the corresponding trans-alkenes. oup.com This reaction was used in conjunction with the Zn-ProPhenol alkynylation in the Trost and Bartlett formal synthesis of this compound. nih.govnih.gov
Following the asymmetric alkynylation that produced a propargylic alcohol, a ruthenium-catalyzed trans-hydrosilylation was performed. nih.gov This reaction adds a silyl (B83357) group and a hydrogen atom across the triple bond with opposite (trans) stereochemistry. oup.com The resulting (E)-vinylsilane is a versatile intermediate that can be subjected to protodesilylation to furnish the desired trans-double bond. oup.com A key benefit of this hydrosilylation/protodesilylation protocol is its ability to not only establish the E-alkene geometry but also to allow for chemoselective differentiation between multiple double bonds within the molecule during a subsequent hydrogenation step. nih.govwgtn.ac.nz This two-step sequence was applied twice in the synthesis, highlighting its utility in the selective formation of the C8-C9 trans-alkene of this compound. oup.com
Table 5: Ruthenium-Catalyzed Hydrosilylation/Protodesilylation Sequence This sequence provides a general method for the stereospecific conversion of alkynes to trans-alkenes.
| Step | Reaction | Reagents | Intermediate/Product | Key Outcome |
|---|---|---|---|---|
| 1 | Ru-catalyzed trans-hydrosilylation | Internal Alkyne, Silane (e.g., (EtO)3SiH), Ru-catalyst ([Cp*Ru(MeCN)3]PF6) | (E)-Alkenylsilane | Stereoselective formation of a vinylsilane oup.com |
Palladium-Catalyzed Allylic Alkylation Cascades
While extensive palladium-catalyzed allylic alkylation (Pd-AAA) cascades are more prominently featured in the synthesis of related natural products, palladium catalysis has been pivotal in key transformations for constructing the core of this compound. wgtn.ac.nznih.govmdpi.comrsc.orgnih.gov A crucial application of palladium catalysis in the synthesis of this compound was demonstrated in the pioneering work by Hande and Uenishi. clockss.org Their strategy for installing the 2,6-trans tetrahydropyran ring system relied on a Pd(II)-catalyzed stereospecific cyclization. clockss.org
In this key step, a 2-heptene-1,7-diol derivative was treated with a catalytic amount of bis(acetonitrile)dichloropalladium(II) (PdCl₂(MeCN)₂). clockss.org This reaction induced an efficient and stereospecific cyclization to form the tetrahydropyran ring. A notable feature of this transformation is the 1,3-chirality transfer from the C9 to the C7 position, which established the desired 3,7-trans substitution on the pyran ring with high selectivity. clockss.org Specifically, the desired trans-substituted product was obtained in 76% yield, accompanied by only 3% of the cis isomer. clockss.org This palladium-catalyzed intramolecular alkoxycarbonylation-type reaction was instrumental in the first total synthesis and the ultimate stereochemical revision of this compound. clockss.org
Novel Synthetic Intermediates and Reagents
The various syntheses of this compound have been enabled by the development and use of novel synthetic intermediates and reagents designed to solve specific stereochemical and structural challenges. dirzon.com
Masked Butane Dialdehyde Linchpin: A formal enantioselective total synthesis of this compound reported by Trost and Bartlett employed a linchpin strategy. nih.govthieme-connect.com At the core of this approach was the use of a masked butane dialdehyde equivalent, which serves as a four-carbon linchpin to connect two complex fragments. wgtn.ac.nzdissertation.comrsc.org The synthesis involved sequential Zn-ProPhenol-catalyzed asymmetric alkyne additions to this linchpin. wgtn.ac.nznih.gov This strategy allowed for the convergent and highly controlled assembly of the carbon skeleton, completing the formal synthesis in just 15 steps by leveraging six transition metal-catalyzed reactions. wgtn.ac.nz
β-Keto-sulfone as Alkene Anion Equivalent: Sulfone-based reagents have been critical in forming key carbon-carbon bonds in this compound syntheses, particularly for constructing the trans-alkene in the macrocycle's side chain. mdpi.com The Julia-Kocienski olefination, a prominent reaction in this context, utilizes sulfone intermediates. acs.orgnih.gov In the synthesis by Nagasawa and Kuwahara, a sulfone segment was coupled with a cyclic acetal fragment via a Julia-Kocienski olefination, producing the desired E-alkene with a 10:1 selectivity. clockss.org Similarly, Liu and colleagues reported an E-selective Julia-Kocienski olefination on a complex substrate as a key step in their concise total synthesis. acs.orgnih.gov In a related synthesis of an Aspergillide C precursor, a C-8 to C-14 β-keto-sulfone fragment was prepared, highlighting the utility of this functional group in the synthesis of the aspergillide family. nsf.gov These β-keto sulfones or related phenyl sulfones effectively serve as precursors to nucleophilic species for forming double bonds. nih.govrsc.orgsemanticscholar.org
Ynone Intermediates: Ynones, or α,β-acetylenic ketones, have served as versatile precursors for installing key stereocenters in the synthesis of this compound. rsc.orgdigitellinc.com The Trost and Bartlett synthesis commenced with the Noyori asymmetric hydrogenation of a ynone to produce a chiral propargyl alcohol with high enantiopurity (97% yield, >99% ee). nsf.govnih.gov This alcohol was then subjected to an "alkyne zipper" reaction, isomerizing the internal alkyne to a terminal one, which was a crucial fragment for the subsequent linchpin strategy. nih.govmdpi.comsemanticscholar.org The use of ynones is advantageous as they are amenable to highly selective catalytic reductions to establish the required stereochemistry of the propargylic alcohol, a core structural motif within this compound. rsc.orgnih.gov
Formal and Enantioselective Total Syntheses of this compound and Related Analogs
Since its isolation and structural elucidation, this compound has been the subject of numerous synthetic campaigns, resulting in several formal and total syntheses. clockss.org
Hande and Uenishi (First Total Synthesis): This effort was the first to synthesize the molecule, which unexpectedly led to the revision of the originally proposed stereochemistry. Their synthesis established the 2,6-trans-substituted tetrahydropyran ring via a palladium(II)-catalyzed cyclization. clockss.org
Liu et al. (Concise Total Synthesis): An efficient total synthesis of (+)-Aspergillide B was achieved featuring a C-glycosylation to build the pyran core and a highly E-selective Julia-Kocienski olefination. acs.orgnih.gov A key feature was a four-step sequence to an important intermediate that did not require purification. acs.orgnih.gov
Trost and Bartlett (Formal Synthesis): A catalytic, enantioselective formal synthesis was reported based on a linchpin strategy. nih.govthieme-connect.com This work developed new conditions for the Zn-ProPhenol catalyzed asymmetric alkyne addition and used a ruthenium-catalyzed trans-hydrosilylation to install an E-alkene, providing access to a late-stage intermediate previously synthesized by Shishido. wgtn.ac.nznih.govnih.gov
Nagasawa and Kuwahara: This group achieved total syntheses of Aspergillides A, B, and C. clockss.org Their synthesis of this compound involved converting an intermediate from their Aspergillide C synthesis. Key steps included a Julia-Kocienski olefination and a diastereoselective reduction to set the C4 stereocenter. clockss.org
Syntheses of Analogs: Other research groups have reported formal syntheses of this compound and its analogs, such as Aspergillide C. beilstein-journals.orgbeilstein-journals.org For example, a formal synthesis of (-)-aspergillide C was achieved from commercially available tri-O-acetyl-D-galactal, using a Ferrier-type C-glycosylation and Trost's hydrosilylation protocol as key steps. beilstein-journals.org
| Principal Investigator(s) | Type of Synthesis | Longest Linear Sequence (LLS) | Overall Yield | Key Methodologies | Reference(s) |
| Hande & Uenishi | Total | ~16 steps | Not explicitly stated | Pd(II)-catalyzed cyclization | clockss.org |
| Liu, et al. | Total | 15 steps (from known starting material) | 7.3% | C-glycosylation, Julia-Kocienski olefination | acs.orgnih.gov |
| Trost & Bartlett | Formal | 15 steps | Not explicitly stated for full sequence | Zn-catalyzed alkyne addition, Ru-hydrosilylation | wgtn.ac.nznih.gov |
| Nagasawa & Kuwahara | Total | ~18 steps | ~1.5% (from intermediate 28) | Julia-Kocienski olefination, Diastereoselective reduction | clockss.org |
| Srihari, et al. | Formal (Aspergillide C) | 8 steps (from tri-O-acetyl-D-galactal) | 36.9% | Ferrier C-glycosylation, Trost hydrosilylation | beilstein-journals.org |
Biosynthetic Pathways and Mechanistic Insights
Origin of Aspergillide B from Fungal Metabolism
This compound is a secondary metabolite originally isolated from the marine-derived fungus Aspergillus ostianus, specifically strain TUF 01F313. vulcanchem.comnsf.govclockss.org Fungi, particularly those from the genus Aspergillus, are well-established as prolific producers of a vast array of structurally diverse and biologically active secondary metabolites. mdpi.comnih.gov These compounds, while not essential for the primary growth of the fungus, are thought to play crucial roles in ecological interactions, such as defense or signaling. nih.gov this compound is classified as an Aspergillus metabolite, a product of the intricate metabolic machinery of this fungus. ebi.ac.uk The discovery of this compound and its congeners, aspergillide A and C, from a marine source underscores the chemical richness of microorganisms in marine environments. vulcanchem.com
Proposed Polyketide Synthase (PKS) Involvement
The carbon skeleton of this compound is characteristic of a polyketide, a large class of natural products synthesized from simple acyl-CoA precursors like acetyl-CoA and malonyl-CoA. The biosynthesis of polyketides is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.gov Fungal PKSs are typically iterative Type I systems, meaning they are composed of a single large protein with multiple catalytic domains that are used repeatedly to construct the polyketide chain. nih.gov
It is proposed that the biosynthesis of this compound begins with an iterative Type I PKS. This enzyme would select the starter and extender units (likely acetyl-CoA and malonyl-CoA) and sequentially condense them to build a linear polyketide chain. The PKS contains various domains—such as a ketosynthase (KS), acyltransferase (AT), and an acyl carrier protein (ACP)—that work in concert. Additional domains, like a ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), control the reduction state at specific carbons along the growing chain, ultimately defining the structure of the final product. nih.gov
Stereochemical Control Elements in Natural Biosynthesis
This compound possesses multiple stereocenters, and its biological activity is dependent on its specific three-dimensional structure. The defined stereoisomer is (1S,5S,9E,11R,14S). ebi.ac.uk The initial structural assignment of the natural product was later revised based on results from total synthesis, highlighting its stereochemical complexity. vulcanchem.comclockss.org
In natural biosynthesis, such high stereofidelity is achieved through enzymatic control. The domains within the PKS, particularly the ketoreductase domain, play a critical role in setting the stereochemistry of hydroxyl groups during the chain elongation process. Furthermore, the precise folding of the polyketide chain within the enzyme's active site dictates the conformation required for subsequent cyclization and modification reactions. The final release and cyclization of the polyketide chain, catalyzed either by a thioesterase (TE) domain or a specialized cyclase, is also a highly controlled process that establishes key stereocenters in the resulting macrolactone and pyran rings. lsuhsc.edu
Hypothetical Enzymatic Cascade Reactions Leading to the Macrolactone and Pyran Moieties
The formation of the bicyclic structure of this compound, containing both a 14-membered macrolactone and a 2,6-trans-substituted pyran ring, likely involves a series of enzyme-catalyzed cascade reactions following the synthesis of the linear polyketide precursor. nih.gov
Pyran Ring Formation : The formation of the tetrahydropyran (B127337) ring is a key step. In laboratory syntheses, reactions like the Achmatowicz rearrangement are used to form similar pyranone structures. vulcanchem.comresearchgate.net In the biosynthetic pathway, a dedicated cyclase enzyme or a specific domain of the PKS could catalyze an intramolecular cyclization. This could proceed via a hetero-Diels-Alder reaction or an intramolecular oxa-Michael addition, where a hydroxyl group attacks an activated double bond in the polyketide chain. This cyclization would be stereospecific, yielding the observed 2,6-trans substitution.
Macrolactone Formation : The 14-membered macrolide ring is formed through an intramolecular esterification reaction (macrolactonization). After the PKS synthesizes the linear chain, a thioesterase (TE) or product template (PT) domain hydrolyzes the thioester bond linking the polyketide to the ACP domain, releasing a linear seco-acid. nih.gov A specific macrolactonase enzyme would then catalyze the ring-closing reaction between the terminal carboxyl group and a distal hydroxyl group, forming the stable 14-membered lactone. rsb.org.uk
Tailoring Reactions : After the core bicyclic structure is formed, a series of "tailoring" enzymes, such as P450 monooxygenases, reductases, or dehydrogenases, would perform final modifications, such as the installation of the hydroxyl group at position 14, to yield the mature this compound molecule.
Investigation of Biosynthetic Pathway Crosstalk (General Principles)
In fungi, the genes required for the biosynthesis of a secondary metabolite are typically organized into a contiguous biosynthetic gene cluster (BGC). mdpi.com However, a fascinating and increasingly recognized phenomenon is "crosstalk" between two or more separate BGCs, which collaborate to produce a single natural product. mdpi.comresearchgate.net This hybridization can increase the structural complexity and chemical diversity of fungal metabolites. researchgate.net
Pathway crosstalk can occur through several mechanisms:
Regulatory Crosstalk : A transcription factor from one BGC may activate the expression of genes in a different, often silent, BGC. For example, the overexpression of a regulatory gene in one cluster in Aspergillus nidulans was found to activate a silent PKS cluster, leading to the production of asperfuranone. nih.gov
Metabolic Crosstalk : Intermediates produced by one BGC can be shuttled to and modified by enzymes from a second BGC. researchgate.net This is seen in the biosynthesis of penilactones A and B in Penicillium crustosum, where intermediates from two distinct PKS pathways are combined. frontiersin.orgnih.gov
While not yet specifically demonstrated for this compound, the possibility of crosstalk exists and represents a potential mechanism for its biosynthesis, where precursors from different pathways could be combined.
Genetic Engineering Approaches for Biosynthetic Pathway Elucidation (General Principles)
Modern genetic and genomic techniques are powerful tools for identifying and characterizing the biosynthetic pathways of fungal natural products. frontiersin.org These approaches are essential for linking a specific metabolite like this compound to its corresponding BGC.
Key genetic engineering strategies include:
Genome Mining : The sequenced genome of a producer organism, such as an Aspergillus species, can be analyzed with bioinformatics tools (e.g., antiSMASH) to identify putative BGCs. nih.gov These clusters are identified by the presence of a core synthase gene (like a PKS) along with genes for tailoring enzymes, transporters, and regulators.
Heterologous Expression : This involves cloning an entire BGC from the native producer and expressing it in a well-characterized, genetically tractable host fungus, such as Aspergillus oryzae or Aspergillus nidulans. nih.govrsc.org If the host then produces the compound of interest, it confirms the function of that BGC. This technique is particularly useful for activating "silent" BGCs that are not expressed under standard laboratory conditions. frontiersin.orgrsc.org
Gene Knockout : To determine the function of individual genes within a BGC, targeted gene deletion is performed, often using CRISPR/Cas9 technology for precise editing. mdpi.com If deleting a specific gene abolishes the production of the metabolite or leads to the accumulation of a biosynthetic intermediate, its role in the pathway can be deduced. nih.govnih.gov
These genetic approaches provide a systematic way to unravel the complex enzymatic steps involved in the biosynthesis of natural products like this compound. frontiersin.orgmdpi.com
Biological Activities and Molecular Mechanisms of Action
Cytotoxic Activity Spectrum
Aspergillide B has demonstrated cytotoxic properties against a range of cancer cell lines. researchgate.net Its most frequently cited activity is against the murine lymphocytic leukemia cell line L1210. researchgate.netaimspress.com In comparative studies with its stereoisomers, Aspergillide A and C, this compound consistently shows a lower level of potency. The LD₅₀ (lethal dose, 50%) value for this compound against L1210 cells has been reported as 71.0 µg/mL. rsc.org This is significantly higher than the values for Aspergillide A (2.1 µg/mL) and Aspergillide C (2.0 µg/mL), indicating lower cytotoxic potency. rsc.org
In addition to its effects on murine leukemia cells, this compound has been noted to possess cytotoxic activity against several human cancer cell lines, although detailed quantitative data are less prevalent in the literature.
| Cell Line | Description | Reported Activity of this compound | LD₅₀ (µg/mL) |
|---|---|---|---|
| L1210 | Murine Lymphocytic Leukemia | Cytotoxic | 71.0 rsc.org |
| HL-60 | Human Promyelocytic Leukemia | Cytotoxic | N/A |
| MDA-MB-231 | Human Breast Carcinoma | Cytotoxic | N/A |
| HT1080 | Human Fibrosarcoma | Cytotoxic | N/A |
Investigation of Cellular Targets and Pathways
The precise molecular targets and signaling pathways affected by this compound have not yet been fully elucidated. Research into the specific proteins or cellular structures that this compound binds to is ongoing. However, studies on related cytotoxic macrolides provide valuable insights into potential targets. For instance, the structurally similar marine natural product neopeltolide (B1256781) has been found to target the mitochondrial cytochrome bc1 complex, a critical component of the electron transport chain. researchgate.net Inhibition of this complex disrupts cellular energy production and can trigger cell death pathways. Given the structural and functional similarities among cytotoxic polyketides, it is plausible that this compound may also interfere with mitochondrial function, though direct evidence is pending. Identifying the specific cellular targets remains a crucial step in fully understanding its biological activity. nih.gov
Mechanisms Associated with Cytotoxicity
While the definitive mechanisms of this compound-induced cytotoxicity are still under investigation, several pathways common to cytotoxic natural products are hypothesized to be involved.
Induction of Apoptosis: Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. thermofisher.com It involves a cascade of specific proteases called caspases that dismantle the cell in a controlled manner. mdpi.commdpi.com The cytotoxic effects of this compound are likely to culminate in the induction of apoptosis, a hallmark of many chemotherapeutic compounds. wikipedia.org
Potential Inhibition of Key Enzymes: Many natural products exert their effects by inhibiting enzymes crucial for cancer cell survival and proliferation. While specific enzyme targets for this compound are unknown, related compounds have been shown to inhibit enzymes like protein phosphatase 2A. rsc.org
Thiol Depletion and ROS Generation: The generation of reactive oxygen species (ROS) is another potential mechanism. nih.govnih.gov ROS are highly reactive molecules that can cause oxidative damage to DNA, proteins, and lipids, leading to cell death. nih.gov An imbalance between ROS production and the cell's antioxidant defenses, which rely on thiol-containing molecules like glutathione, can lead to oxidative stress and trigger apoptosis. mdpi.comnih.gov Whether this compound directly induces ROS generation or depletes cellular thiols has not been experimentally verified.
NF-κB Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, cell survival, and proliferation, and its aberrant activation is common in many cancers. researchgate.netnih.gov Inhibition of the NF-κB pathway can prevent the expression of anti-apoptotic genes, sensitizing cancer cells to death-inducing signals. mdpi.comjst.go.jp A wide variety of natural products function by inhibiting this pathway, making it a plausible, though unconfirmed, mechanism for this compound. researchgate.net
Structure-Activity Relationship (SAR) Studies for Biological Efficacy
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity and for guiding the design of more potent and selective analogs.
Significant effort has been dedicated to the total synthesis of this compound and its related isomers, Aspergillide A and C. mdpi.com These synthetic endeavors have not only confirmed the absolute stereochemistry of the natural products but have also enabled the creation of various analogs and key intermediates. nih.gov In one notable study, cytotoxicity assays were performed on synthetic intermediates. One such intermediate was found to be markedly active against the human leukemia cancer cell line HL-60, with an IC₅₀ value comparable to the clinical drug fludarabine, highlighting that fragments of the macrolide structure can possess potent biological activity. nih.gov
Quantitative structure-activity relationship (QSAR) is a computational modeling technique used to find mathematical relationships between the chemical structure of a compound and its biological activity. researchgate.netnih.gov These models use calculated molecular descriptors (representing physicochemical properties) to predict the activity of new, untested compounds. rsc.org This approach can accelerate drug discovery by prioritizing which analogs to synthesize and test. nih.govnih.gov To date, there are no published QSAR studies specifically focused on the Aspergillide family of macrolides. The development of a robust QSAR model for these compounds could be a valuable future direction, potentially identifying key structural features that could be modified to enhance cytotoxicity.
The most significant SAR finding for the aspergillides relates to the stereochemistry of the embedded tetrahydropyran (B127337) (THP) ring. mdpi.commdpi.comresearchgate.net Aspergillide A and B are epimers, differing only in the configuration at the C-3 position. This single stereochemical change results in a different fusion of the THP ring to the macrolactone. Aspergillide A possesses a 1,3-cis-fused pyran, whereas this compound has a 1,3-trans-fused pyran.
This seemingly minor structural alteration has a profound impact on cytotoxicity. The 1,3-trans configuration in this compound leads to a more than 30-fold reduction in potency against the L1210 cell line compared to the 1,3-cis configuration of Aspergillide A. rsc.org Aspergillide C, which contains a dihydropyran ring but shares key stereochemical features with this compound, exhibits high cytotoxicity similar to Aspergillide A. This strongly suggests that the conformation and orientation of the pyran ring system are critical determinants of biological activity for this class of macrolides.
Influence of Stereochemistry on Biological Activity
The stereochemical configuration of the aspergillide family of molecules plays a pivotal role in determining their cytotoxic potency. This compound and its stereoisomer, aspergillide A, are C-3 epimers, differing in the orientation of the substituent at this position. This results in this compound possessing a 1,3-trans-fused pyran ring system, while aspergillide A has a 1,3-cis-fused pyran. nsf.gov This subtle distinction in three-dimensional structure leads to a significant divergence in their biological activity.
Research has consistently shown that this compound exhibits lower cytotoxicity against certain cancer cell lines when compared to aspergillides A and C. For instance, against the mouse lymphocytic leukemia (L1210) cell line, this compound displayed a 50% lethal dose (LD50) of 71.0 µg/mL. nsf.govclockss.org In stark contrast, aspergillides A and C are considerably more potent, with LD50 values of 2.1 µg/mL and 2.0 µg/mL, respectively, against the same cell line. nsf.govvulcanchem.com This marked difference in potency is largely attributed to the stereochemistry at the C-3 position and the resulting conformation of the pyran ring fusion. vulcanchem.com
The total synthesis of this compound has been instrumental in confirming its revised absolute and relative stereochemistry, which was crucial for understanding the structure-activity relationships within this class of compounds. jst.go.jpacs.org The distinct spatial arrangement of the hydroxyl and methyl groups on the macrolide ring, dictated by its stereocenters, directly influences how the molecule interacts with its biological targets, leading to the observed variations in cytotoxic effect.
Table 1: Comparative Cytotoxicity of Aspergillide Stereoisomers Against L1210 Cell Line
| Compound | LD50 (µg/mL) | Pyran Ring Fusion | Reference |
|---|---|---|---|
| Aspergillide A | 2.1 | 1,3-cis | nsf.gov |
| This compound | 71.0 | 1,3-trans | nsf.govclockss.org |
In Vitro Pharmacological Characterization Methodologies
The pharmacological properties of this compound have been primarily characterized through a variety of in vitro assays designed to assess its cytotoxic and antineoplastic potential. The determination of its biological activity profile has relied on cell-based assays using a panel of human and murine cancer cell lines.
Initial isolation studies demonstrated that this compound possesses significant cytotoxic properties. clockss.org Its activity has been evaluated against cell lines such as:
Mouse lymphocytic leukemia (L1210) ebi.ac.uk
Human promyelocytic leukemia (HL-60) vulcanchem.com
Human breast carcinoma (MDA-MB-231) ijaerd.org
Human fibrosarcoma (HT1080) ijaerd.org
The primary method for quantifying cytotoxicity involves treating these cell lines with varying concentrations of this compound and measuring cell viability after a specific incubation period. The results are often expressed as an LD50 (lethal dose, 50%) or IC50 (inhibitory concentration, 50%) value, which represents the concentration of the compound required to kill or inhibit the growth of 50% of the cells, respectively. For example, the LD50 for this compound against the L1210 cell line was established to be 71.0 μg/mL. nsf.govclockss.org
Beyond general cytotoxicity screening, molecular docking studies have been employed to explore potential mechanisms of action. These computational methods predict the binding affinity of a ligand to a target protein. One such study proposed that this compound could act as a potential inhibitor of the 3CLpro-CoV2 protease, a key enzyme in the life cycle of the SARS-CoV-2 virus, with a calculated binding energy of -9.473 kcal/mol. mdpi.com Furthermore, studies on synthetic analogs of aspergillides have suggested that their mechanism of action may involve the inhibition of the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation, by selectively targeting the p110α subunit of PI3Kα. acs.org
The structural elucidation and stereochemical confirmation of this compound, essential for interpreting its biological data, were accomplished using comprehensive spectroscopic techniques, notably Nuclear Magnetic Resonance (NMR) spectroscopy and the application of the modified Mosher's method. nsf.govjst.go.jp The synthesis of this compound and its analogs for biological testing has been achieved through various strategic chemical reactions, including the Achmatowicz rearrangement, Noyori's asymmetric transfer hydrogenation, and micellar Negishi coupling. rsc.orgrsc.org
Table 2: In Vitro Activity Profile of this compound
| Cell Line | Cell Type | Activity | Reference |
|---|---|---|---|
| L1210 | Mouse Lymphocytic Leukemia | Cytotoxic (LD50 = 71.0 µg/mL) | clockss.orgvulcanchem.com |
| HL-60 | Human Promyelocytic Leukemia | Cytotoxic | vulcanchem.com |
| MDA-MB-231 | Human Breast Carcinoma | Cytotoxic | ijaerd.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| Aspergillide A |
| This compound |
| Aspergillide C |
Preclinical Research and Therapeutic Potential Excluding Clinical Human Trials
In Vitro Cell-Based Assays for Biological Assessment
Initial investigations into the bioactivity of Aspergillide B involved in vitro cell-based assays to determine its effect on various cell lines. These studies are fundamental in preclinical research to identify compounds with potential therapeutic value.
This compound has demonstrated significant cytotoxic activity against murine lymphocytic leukemia cells (L1210). rsc.orgdokumen.pubresearchgate.netdokumen.pub In these laboratory tests, the compound was shown to inhibit the proliferation of these cancer cells. dokumen.pub The potency of this cytotoxic effect is a key indicator of its potential as an anticancer agent. dokumen.pubnih.gov
Below is a data table summarizing the reported cytotoxic activity of this compound.
| Cell Line | Organism | Cell Type | Activity | IC50/LD50 |
| L1210 | Mouse | Lymphocytic Leukemia | Cytotoxic | 71.0 µg/mL |
Source: rsc.orgdokumen.pubdokumen.pub
It is important to note that while Aspergillide A and C show potent cytotoxicity, this compound's activity against the L1210 cell line is also considered significant. rsc.org
Mechanistic Studies in Relevant Biological Systems
Understanding the mechanism by which a compound exerts its biological effects is a critical step in drug development. For this compound, mechanistic studies are still in the early stages, with much of the focus on its potential as an antiviral agent.
Recent computational studies have explored the interaction of this compound with key proteins of the SARS-CoV-2 virus. nih.gov Molecular docking simulations, a method used to predict the binding of a molecule to a target, have suggested that this compound may act as an inhibitor of the main protease (3CLpro) of SARS-CoV-2. nih.govmdpi.com This enzyme is essential for the replication of the virus. nih.gov The molecular docking studies reported a high binding energy score for this compound, indicating a strong potential for interaction with the viral protease. nih.govmdpi.com
Further research is needed to validate these computational findings through experimental assays and to fully elucidate the mechanism of action of this compound at a molecular level.
In vivo Efficacy Studies in Animal Models
While in vitro studies provide valuable preliminary data, in vivo studies in animal models are necessary to evaluate a compound's efficacy and behavior in a whole organism. As of the current literature, specific in vivo efficacy studies for this compound in animal models for its cytotoxic or antiviral properties have not been extensively reported. However, the compound is part of a broader national program in India for the "Development of Potential Drugs from Sea," which includes preclinical studies with active compounds. moes.gov.in This initiative suggests that in vivo evaluation of compounds like this compound is a planned or ongoing endeavor. moes.gov.in
Investigation of Potential Targets for Drug Development
The identification of specific molecular targets is a cornerstone of modern drug development. For this compound, the primary potential target that has been investigated is the 3CLpro of SARS-CoV-2, as mentioned in the mechanistic studies section. nih.govmdpi.com The inhibition of this viral protease is a validated strategy for antiviral drug development. nih.gov
The cytotoxic activity of this compound against leukemia cells also suggests that it may interact with molecular targets relevant to cancer. dokumen.pubdokumen.pub However, the specific proteins or pathways that this compound modulates to achieve this cytotoxic effect have not yet been identified. Further research in this area could uncover novel targets for the development of anticancer therapies. The structural complexity and biological activity of this compound make it an interesting candidate for further investigation as a potential drug lead. dokumen.pub
Analytical Methodologies for Aspergillide B Research
Advanced Spectroscopic Techniques for Structural Analysis
Spectroscopy is the cornerstone of molecular structure determination. For Aspergillide B, a combination of nuclear magnetic resonance, mass spectrometry, infrared spectroscopy, and chiroptical methods has been indispensable in confirming its unique 14-membered macrolide structure fused to a tetrahydropyran (B127337) ring.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. The initial structural characterization and subsequent revision of this compound were heavily dependent on comprehensive NMR analysis. nsf.govvulcanchem.com
1D NMR (¹H and ¹³C): One-dimensional NMR experiments provide fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling).
¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. rsc.org
2D NMR: Two-dimensional NMR experiments correlate signals from different nuclei, allowing for the assembly of the carbon skeleton and the assignment of protons and carbons.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, helping to trace out spin systems within the molecule. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting the individual spin systems and piecing together the entire molecular framework. rsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the relative stereochemistry of a molecule. It detects correlations between protons that are close in space, irrespective of whether they are connected through bonds. ucsb.edu The observation of a NOESY cross-peak between two protons indicates they are spatially proximate (typically <5 Å apart). ucsb.edu For this compound, NOESY experiments were vital in establishing the trans-fusion of the pyran ring and the relative configuration of the various stereocenters. clockss.org
The following table summarizes the reported NMR data for this compound, which was crucial for its structural confirmation.
Table 1: ¹H and ¹³C NMR Data for this compound (in C₆D₆)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| 1 | 170.6 | - |
| 2 | 41.5 | 2.22 (dd, 15.1, 2.8), 2.08 (dd, 15.1, 10.1) |
| 3 | 70.0 | 3.66 (m) |
| 4 | 33.6 | 1.43 (m), 1.05 (m) |
| 5 | 32.7 | 1.63 (m) |
| 6 | 32.5 | 1.25 (m), 1.05 (m) |
| 7 | 36.1 | 2.15 (m), 1.95 (m) |
| 8 | 129.1 | 5.31 (dd, 15.4, 7.8) |
| 9 | 134.5 | 5.49 (dt, 15.4, 7.1) |
| 10 | 38.9 | 2.05 (m) |
| 11 | 77.9 | 3.51 (m) |
| 12 | 40.5 | 1.48 (m), 1.25 (m) |
| 13 | 68.1 | 3.98 (m) |
| 14 | 20.3 | 0.81 (d, 6.4) |
| 15 | 21.9 | 0.90 (d, 6.8) |
Data sourced from supporting information of published research. amazonaws.com
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the precise mass of a molecule with very high accuracy (typically within 5 ppm). chromatographyonline.com This precision allows for the unambiguous determination of a compound's elemental composition and, therefore, its molecular formula. uni-rostock.demeasurlabs.com For this compound, HRMS analysis was used to confirm its molecular formula as C₁₅H₂₄O₄. This technique works by ionizing the sample and separating the resulting ions based on their mass-to-charge ratio (m/z) with high resolving power, distinguishing between ions of the same nominal mass but different elemental compositions. uni-rostock.de
Table 2: HRMS Data for a Synthetic Intermediate of this compound
| Ion | Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
|---|---|---|---|
| Silylated Intermediate | C₃₄H₆₁O₆Si₂ | 621.4001 | 621.3996 |
Data from a formal total synthesis study. acs.org
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. savemyexams.comaskthenerd.com Every functional group has a characteristic absorption frequency range. In the analysis of this compound, the IR spectrum would be used to confirm the presence of key structural motifs. ua.edu For instance, a broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of an O-H stretching vibration from the alcohol group, while a strong, sharp absorption band around 1700-1740 cm⁻¹ corresponds to the C=O stretching vibration of the ester (lactone) group. ijaerd.orgpages.dev
Table 3: Characteristic IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Alcohol | O-H stretch | 3500 - 3200 (Broad) |
| Ester (Lactone) | C=O stretch | 1750 - 1735 (Strong, Sharp) |
| Alkane | C-H stretch | 3000 - 2850 |
This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images (enantiomers). Determining the absolute configuration of its multiple stereocenters is a critical aspect of its characterization. Optical Rotation (OR) and Circular Dichroism (CD) are two chiroptical techniques used for this purpose.
Optical Rotation (OR): This technique measures the angle to which a compound rotates the plane of polarized light. nist.gov The specific rotation, [α]D, is a characteristic physical property for a chiral molecule. The sign (+ or -) and magnitude of the rotation are used to characterize a specific enantiomer. Comparison of the optical rotation of a synthetic sample with that of the natural product is a classic method for confirming the successful synthesis of the correct enantiomer. clockss.org The reported specific rotation for naturally isolated this compound helped confirm its stereochemical identity after a structural revision. clockss.org
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the molecule's three-dimensional structure and is particularly useful for determining the absolute configuration of chromophore-containing stereocenters.
Infrared (IR) Spectroscopy
Chromatographic Separation Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. torontech.com For natural product research, these methods are indispensable for both the initial isolation of a compound and the subsequent verification of its purity.
High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. torontech.com It has been applied in this compound research for two primary purposes:
Purification: In the initial discovery, this compound was isolated from the crude extract of the marine-derived fungus Aspergillus ostianus using a series of chromatographic steps, including HPLC, to obtain the pure compound. amazonaws.com Similarly, in total synthesis campaigns, HPLC is used to purify the final product and synthetic intermediates from complex reaction mixtures. whiterose.ac.uknih.gov Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly employed for this purpose. researchgate.net
Purity Assessment: HPLC is used to assess the purity of a sample of this compound. chromatographyonline.com A pure sample should ideally show a single, sharp peak in the chromatogram. The area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the sample's percentage purity. torontech.com Furthermore, chiral HPLC, which uses a chiral stationary phase, is essential during asymmetric synthesis to determine the enantiomeric excess (ee) of chiral intermediates and the final product, ensuring that the desired enantiomer is produced with high selectivity. acs.orgscispace.comnih.gov
Chemoinformatics and Computational Chemistry in this compound Research
Chemoinformatics and computational chemistry are indispensable tools in modern natural product research, enabling the prediction of molecular properties and biological activities before extensive laboratory work is undertaken. nih.govimtm.cz These in silico approaches accelerate the drug discovery process by identifying promising candidates and filtering out those with unfavorable characteristics. nih.govjapsonline.com
Molecular modeling allows researchers to create and visualize the three-dimensional structure of molecules like this compound. These models are crucial for understanding how the molecule's shape influences its biological function. The process often uses methods like molecular mechanics, which calculates the steric energy of a particular conformation based on bond lengths, angles, and non-bonded interactions.
A molecule is not a rigid structure but can adopt various spatial arrangements, or conformations, by rotating around its single bonds. Conformation analysis aims to identify the most stable, low-energy conformations that a molecule is likely to adopt. researchgate.net This is critical because a molecule's biological activity is often dependent on its ability to fit into the binding site of a specific protein target, and only certain conformations will be active.
Computational techniques to explore the conformational landscape include:
Systematic Searches: These methods rotate all rotatable bonds by a defined increment to generate every possible conformation, which is computationally intensive.
Monte Carlo Methods: These involve random changes to the molecular geometry, with the new conformation being accepted or rejected based on its energy. nih.gov
Molecular Dynamics (MD) Simulations: MD simulates the natural movement of atoms in a molecule over time, allowing it to overcome energy barriers and explore different conformational states. nih.gov This can help identify the global energy minimum, representing the most stable conformation.
For a macrocyclic structure like this compound, understanding its conformational preferences is key to investigating potential ligand-receptor interactions. nih.gov Advanced software like MacroModel can perform sophisticated conformational searches to provide reliable estimations of molecular energetics. schrodinger.com
In silico methods are widely used to predict the biological activity and pharmacokinetic properties of new chemical entities. japsonline.commdpi.com This field is pivotal for prioritizing natural products like this compound for further experimental testing.
Bioactivity Prediction: Computational models can predict the potential biological targets of a small molecule. Molecular docking, a key technique in this area, simulates the interaction between a ligand (e.g., this compound) and a protein target. outbreak.info It predicts the preferred binding orientation and affinity, providing insight into the compound's potential mechanism of action. imtm.cz For instance, molecular docking studies have been used to investigate the interaction of this compound with specific protein targets, suggesting its potential as a therapeutic agent. outbreak.info
ADME Prediction: The acronym ADME stands for Absorption, Distribution, Metabolism, and Excretion. These properties determine the fate of a compound in an organism and are critical for a drug candidate's success. nih.gov Unfavorable ADME properties are a major reason for the failure of compounds in clinical trials. nih.gov In silico ADME prediction models use the chemical structure of a compound to estimate these pharmacokinetic parameters, allowing for early identification of potential liabilities. nih.govmdpi.com
Numerous web-based tools and software packages, such as SwissADME and admetSAR, are available to predict a wide range of ADME properties and other physicochemical characteristics relevant to drug-likeness. mdpi.commdpi.combiointerfaceresearch.com
Table 2: Key ADME and Physicochemical Properties Predicted by In Silico Tools
| Property Category | Specific Parameter | Importance in Drug Discovery |
|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption after oral administration. |
| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | |
| Distribution | Plasma Protein Binding (PPB) | Affects the amount of free compound available to exert its effect; high binding can limit efficacy. nih.gov |
| Blood-Brain Barrier (BBB) Penetration | Predicts whether a compound can cross into the central nervous system. | |
| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts interactions with major drug-metabolizing enzymes, which is crucial for avoiding drug-drug interactions. mdpi.com |
| Excretion | Renal Clearance | Predicts how the compound is eliminated from the body. |
| Physicochemical | Lipophilicity (LogP) | Influences solubility, permeability, and metabolic stability. |
| Water Solubility (LogS) | Poor solubility can limit absorption and formulation options. | |
| Toxicity | Hepatotoxicity | Predicts the potential for the compound to cause liver damage. mdpi.com |
| Carcinogenicity/Mutagenicity | Assesses the risk of the compound causing cancer or genetic mutations. |
This table outlines common parameters evaluated during in silico ADME/Tox screening, which are essential for assessing the drug-like potential of compounds such as this compound.
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
The complex stereochemistry of Aspergillide B has made its total synthesis a significant challenge, attracting the attention of numerous synthetic chemistry groups. vulcanchem.comclockss.org Early efforts focused on confirming the revised stereochemical structure of the natural product. nih.govtandfonline.com These syntheses often involved intricate, multi-step processes. For instance, one successful total synthesis featured a C-glycosylation reaction to build the 2,6-trans-substituted pyran core and an E-selective Julia-Kocienski olefination to form the macrocycle. vulcanchem.comnih.gov Another approach utilized sequential zinc-catalyzed alkyne additions, which provided access to the compound in 15 steps. wgtn.ac.nz
A pivotal future direction is the development of more efficient and sustainable synthetic strategies. A significant breakthrough in this area was a synthesis of Aspergillides A and B where all carbon atoms originated from biomass-derived platform chemicals, such as ethanol, levulinic acid, and 5-hydroxymethylfurfural (B1680220) (HMF). rsc.orgrsc.org This approach represents a major step towards environmentally friendly chemical production, reducing reliance on finite fossil fuels. rsc.org Key reactions in this sustainable synthesis included:
Noyori's asymmetric transfer hydrogenation
Achmatowicz rearrangement
Micellar Negishi coupling rsc.orgrsc.org
Enzymatic kinetic resolution rsc.orgrsc.org
Future research will likely focus on refining these green chemistry approaches, improving yields, and exploring flow chemistry processes to streamline production. google.com The development of concise, high-yielding routes is critical not only for sustainable manufacturing but also for producing sufficient quantities of this compound and its analogues for in-depth biological studies. vulcanchem.comnih.gov
Expanding the Scope of Structure-Activity Relationship Studies
Preliminary studies have revealed intriguing differences in the cytotoxic profiles of the aspergillide family. This compound exhibits significantly lower cytotoxicity against the L1210 mouse lymphocytic leukemia cell line (LD50 = 71.0 µg/mL) compared to the structurally similar Aspergillide A (LD50 = 2.1 µg/mL) and Aspergillide C (LD50 = 2.0 µg/mL). vulcanchem.comnsf.govrsc.org Since Aspergillide A and B are epimers, differing only in the stereochemistry at the C-3 position, this highlights the critical role of the compound's three-dimensional structure in its biological function. nsf.gov
This initial finding opens up a vast area for future structure-activity relationship (SAR) investigations. The goal of these studies is to systematically modify the structure of this compound and assess how these changes affect its biological activity. nsf.govnih.gov By synthesizing a diverse library of analogues, researchers can pinpoint the specific pharmacophore—the essential molecular features responsible for cytotoxicity. Future SAR studies on this compound could focus on:
Stereochemical Modifications: Synthesizing other stereoisomers to further probe the importance of each chiral center. nsf.gov
Pyran Ring Alterations: Modifying the substituents on the tetrahydropyran (B127337) ring to understand its contribution to target binding. acs.org
Macrolide Ring Engineering: Varying the size and flexibility of the 14-membered lactone ring.
Side Chain Variation: Altering the side chains to explore their role in potency and selectivity.
These studies are essential for designing new compounds with potentially enhanced potency, greater selectivity for cancer cells, or improved pharmacological properties. rsc.org
Deeper Elucidation of Biosynthetic Enzymes and Pathways
This compound is a secondary metabolite, a class of compounds produced by organisms like fungi that are not essential for normal growth but often have important ecological or signaling functions. nih.govmdpi.com In fungi such as Aspergillus species, the genes required for the synthesis of a secondary metabolite are typically grouped together in what is known as a biosynthetic gene cluster (BGC). nih.govresearchgate.net These clusters contain the genetic blueprints for the core enzymes, such as polyketide synthases (PKSs) that build the carbon backbone of macrolides, and tailoring enzymes that perform subsequent chemical modifications to create the final, complex structure. nih.gov
While the general principles of fungal secondary metabolite biosynthesis are understood, the specific BGC responsible for producing this compound in Aspergillus ostianus has not yet been identified and characterized. nih.govresearchgate.net A key avenue of future research is to:
Sequence the genome of the producing organism, Aspergillus ostianus strain TUF 01F313. vulcanchem.com
Utilize bioinformatics tools, such as antiSMASH, to mine the genomic data and identify the this compound BGC. nih.gov
Functionally characterize the PKS and tailoring enzymes within the cluster to understand how each contributes to the step-by-step assembly of the molecule.
Unraveling the biosynthetic pathway would not only provide fundamental insights into how nature constructs such a complex molecule but could also pave the way for chemoenzymatic synthesis or the use of heterologous expression systems to produce this compound and novel, "unnatural" analogues.
Identification of Novel Molecular Targets and Therapeutic Applications
This compound is classified as an antineoplastic agent due to its demonstrated ability to inhibit the proliferation of various cancer cell lines, including leukemia, breast carcinoma, and fibrosarcoma. vulcanchem.comebi.ac.uk However, a critical gap in current knowledge is the identity of its specific molecular target or targets within the cell. The cytotoxic effect is the endpoint measurement, but the underlying mechanism—the precise protein or pathway that this compound disrupts—remains unknown.
Future research must prioritize the identification of these molecular targets. This is a crucial step to move from observing a general cytotoxic effect to understanding the compound's mechanism of action, which is fundamental for any further therapeutic development. cam.ac.uk Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to find the binding partners of this compound. Identifying the target would:
Explain why this compound is cytotoxic.
Potentially reveal new targets for cancer therapy.
Allow for the rational design of more potent and selective derivatives based on the target's structure.
Help to understand the significant difference in potency observed between this compound and its close relatives, Aspergillide A and C. vulcanchem.com
Discovering the target could also expand the potential therapeutic applications of this compound beyond cancer to other diseases where the target protein plays a role.
Exploration of this compound as a Chemical Probe for Biological Processes
A chemical probe is a small molecule with a well-defined mechanism of action that can be used as a tool to study biological pathways and protein functions. thermofisher.kr Given its defined structure and biological activity, this compound has the potential to be developed into a valuable chemical probe. rsc.org
Once the molecular target of this compound is identified (as described in the previous section), the compound can be used to investigate the role of that target in various cellular contexts. thermofisher.kr For example, if this compound is found to inhibit a specific enzyme, researchers could use it to study the downstream consequences of blocking that enzyme's activity in both healthy and diseased cells. This can help validate whether a particular protein is a viable drug target before engaging in costly and lengthy drug development campaigns. thermofisher.kr
Furthermore, the synthetic routes developed for this compound allow for the creation of modified versions that are optimized for use as chemical probes. nih.govwgtn.ac.nz This might involve attaching fluorescent tags or biotin (B1667282) labels to the molecule to allow for visualization and pull-down experiments, helping to track the compound within a cell and identify its binding partners. The development of this compound and its analogues as a suite of chemical probes could provide powerful tools for basic biological research and drug discovery. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
